3-Buten-2-one, 4-(4-iodophenyl)-
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Overview
Description
3-Buten-2-one, 4-(4-iodophenyl)-, also known as (E)-4-(4-Iodophenyl)but-3-en-2-one, is an organic compound with the molecular formula C₁₀H₉IO and a molecular weight of 272.0823 g/mol . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenone structure.
Preparation Methods
The synthesis of 3-Buten-2-one, 4-(4-iodophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-iodobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Buten-2-one, 4-(4-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Buten-2-one, 4-(4-iodophenyl)- has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(4-iodophenyl)- involves its interaction with molecular targets through its reactive functional groups. The carbonyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 3-Buten-2-one, 4-(4-iodophenyl)- include:
4-Phenyl-3-buten-2-one: Lacks the iodine atom, making it less reactive in substitution reactions.
4-(4-Bromophenyl)-3-buten-2-one: Contains a bromine atom instead of iodine, resulting in different reactivity and properties.
4-(4-Chlorophenyl)-3-buten-2-one: Contains a chlorine atom, which also affects its reactivity and applications.
Properties
CAS No. |
18175-21-8 |
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Molecular Formula |
C10H9IO |
Molecular Weight |
272.08 g/mol |
IUPAC Name |
(E)-4-(4-iodophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ |
InChI Key |
RNZRSAAJEHQBKM-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)I |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)I |
Origin of Product |
United States |
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